molecular formula C9H11Cl2NO B2652784 5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride CAS No. 2580208-46-2

5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Cat. No.: B2652784
CAS No.: 2580208-46-2
M. Wt: 220.09
InChI Key: LLOHUAIOAIYSNN-UHFFFAOYSA-N
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Description

5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by the presence of a chlorine atom at the 5-position, a methyl group at the 6-position, and an amine group at the 3-position of the dihydrobenzofuran ring, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency .

Mechanism of Action

The mechanism of action of 5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride: Lacks the methyl group at the 6-position.

    6-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride: Lacks the chlorine atom at the 5-position.

    5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine: The free base form without the hydrochloride salt.

Uniqueness

5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is unique due to the specific combination of chlorine and methyl substituents on the benzofuran ring, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c1-5-2-9-6(3-7(5)10)8(11)4-12-9;/h2-3,8H,4,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOHUAIOAIYSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(CO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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